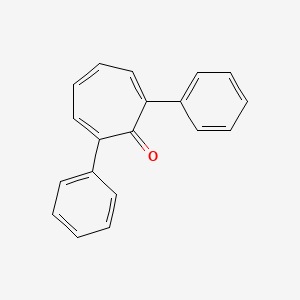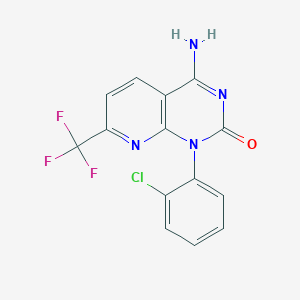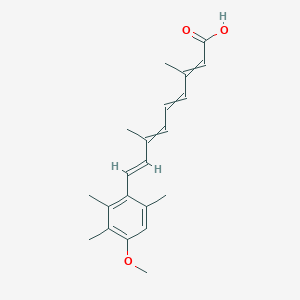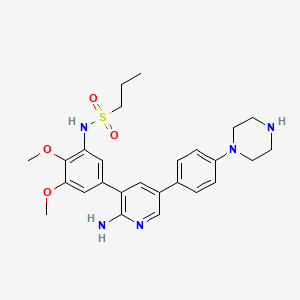
2,7-Diphenylcyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diphenylcyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C19H14O and a molecular weight of 258.323 g/mol This compound is characterized by a seven-membered ring with three conjugated double bonds and two phenyl groups attached at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diphenylcyclohepta-2,4,6-trien-1-one typically involves the reaction of cycloheptatriene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Oxidizing Agent: Chromium trioxide (CrO3) or pyridinium chlorochromate (PCC)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diphenylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines
Aplicaciones Científicas De Investigación
2,7-Diphenylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,7-Diphenylcyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Additionally, its phenyl groups can engage in π-π interactions, influencing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Tropone: Cyclohepta-2,4,6-trien-1-one, a non-benzenoid aromatic compound with similar structural features.
Tropolone: 2-Hydroxy-2,4,6-cycloheptatrien-1-one, known for its additional hydroxyl group.
Tralen: 2,2′-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one), used in polymerization reactions.
Uniqueness
2,7-Diphenylcyclohepta-2,4,6-trien-1-one stands out due to its unique combination of a seven-membered ring with conjugated double bonds and phenyl groups. This structure imparts distinct electronic properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
1154-38-7 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2,7-diphenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H14O/c20-19-17(15-9-3-1-4-10-15)13-7-8-14-18(19)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
GGMMHIJLGVLBDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid](/img/structure/B11936361.png)

![N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)

![[(3S,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B11936397.png)


![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)


![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)

